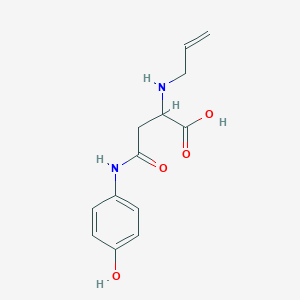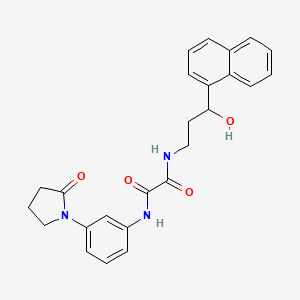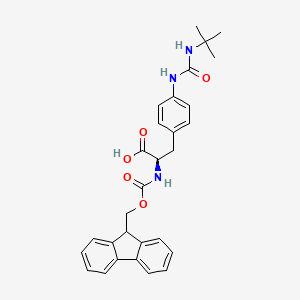![molecular formula C9H9FN4O B2572196 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol CAS No. 1903049-52-4](/img/structure/B2572196.png)
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol” is a chemical compound with the molecular formula C9H9FN4O . It has a molecular weight of 208.2 . The IUPAC name for this compound is 2-(5-(2-fluorophenyl)-2H-tetrazol-2-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for “2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol” is 1S/C9H9FN4O/c10-8-4-2-1-3-7(8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 . This code provides a specific description of the structure of the compound.Applications De Recherche Scientifique
Molecular Structure and Crystallization Studies
Studies have analyzed the structure and crystallization of compounds similar to 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol, focusing on their molecular interactions and solvation effects. For example, research on the structure of droperidol-ethanol solvates has provided insights into the extended droperidol skeleton and the disordered solvated ethanol molecule, highlighting the importance of hydrogen bonding to the droperidol skeleton at ketone atom O(1) on the imidazole ring (Klein et al., 1989). Similarly, the crystal structure of alcoholates of PNU-97018, an angiotensin II receptor antagonist, showed how alcohol molecules are fixed to the compound by a hydrogen bond, forming a hydrogen-bond network in the crystal structure (Ishii et al., 2002).
Chemical Synthesis and Functionalization
In the realm of chemical synthesis and functionalization, research has been conducted on novel protecting groups and synthesis methods. For instance, the development of a new silicon-based, fluoride cleavable oxycarbonyl protecting group from 2-(triphenylsilyl)ethanol demonstrates the advancement in synthetic chemistry for creating more efficient and orthogonal protecting groups (Golkowski & Ziegler, 2011). Additionally, the study on the synthesis and antimicrobial activity of 3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles highlights the potential of fluorophenyl compounds in developing new antimicrobial agents (Aggarwal et al., 2013).
Photoredox Catalysis
The field of photoredox catalysis has also seen applications of fluorophenyl compounds, with studies demonstrating the synthesis of δ-fluoromethylated alcohols and amines via hydrogen-transfer radical relay. This showcases the potential of fluorophenyl derivatives in facilitating organic transformations under mild conditions (Wang et al., 2019).
Propriétés
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-8-4-2-1-3-7(8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNOGXKFHNGMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

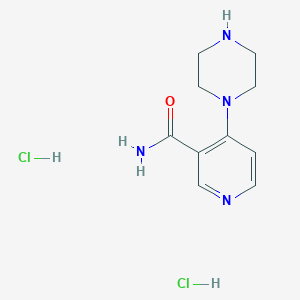

![2-methyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2572119.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)
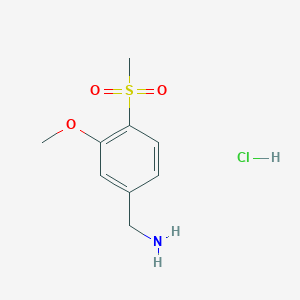
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2572128.png)
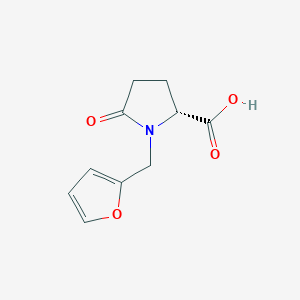
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2572131.png)
